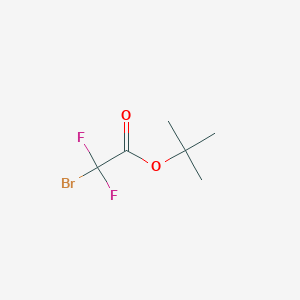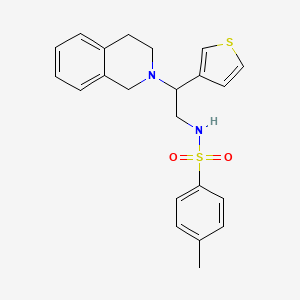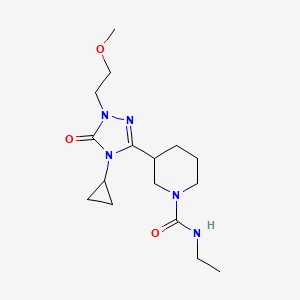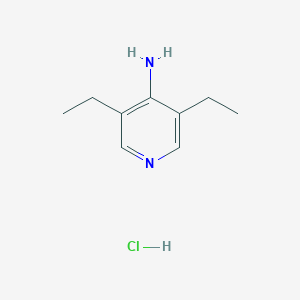
2-Bromo-2,2-difluoroacetic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromo-2,2-difluoroacetic acid tert-butyl ester” is an ester of bromodifluoroacetic acid and tert-butyl alcohol . It is a clear to yellow liquid and can be used to introduce the CF2 group when synthesizing chemical compounds .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The first step involves the dehydrochlorination of waste difluoro trichloroethane to obtain difluoro dichloroethylene . This is followed by an addition reaction with bromine to obtain difluoro dichlone dibromoethane . The difluoro dichlone dibromoethane is then reacted with sulfur trioxide to obtain 2-bromo-2,2-difluoroacetyl chloride . Finally, the 2-bromo-2,2-difluoroacetyl chloride is reacted with alcohol or phenol to obtain 2-bromo-2,2-difluoroacetate series products .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C6H9BrF2O2/c1-5(2,3)11-4(10)6(7,8)9/h1-3H3 . The molecular weight of the compound is 231.04 .Chemical Reactions Analysis
“this compound” can be used as a reactant in various chemical reactions. For instance, it can be used in the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain .Physical And Chemical Properties Analysis
“this compound” is a clear to yellow liquid . It has a molecular weight of 231.04 . The compound has a density of 1.583 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Environmental Science and Toxicology
Synthetic phenolic antioxidants (SPAs) and their environmental fate, human exposure, and toxicity are closely studied due to their widespread use in various industrial and commercial products to prevent oxidative reactions. SPAs, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), are detected in various environmental matrices and human samples, indicating their extensive distribution and potential health impacts. Toxicity studies suggest hepatic toxicity and endocrine-disrupting effects, highlighting the need for novel SPAs with low toxicity and environmental impact (Liu & Mabury, 2020).
Wastewater Treatment
Peracetic acid is recognized for its strong disinfectant properties and is increasingly used for wastewater effluent disinfection. Its effectiveness against a broad spectrum of microorganisms, even in heterogeneous organic matter, and the lack of persistent toxic by-products make it a desirable choice for environmental applications. However, challenges include the increase of organic content due to acetic acid and the high costs associated with its use, which could potentially be mitigated by increased production and demand (Kitis, 2004).
Biotechnology and Chemical Synthesis
The role of lactic acid in biotechnological routes for producing valuable chemicals from biomass is notable. Derived from the fermentation of sugars present in biomass, lactic acid serves as a feedstock for synthesizing biodegradable polymers and other chemicals like pyruvic acid, acrylic acid, and lactate esters. These biotechnological routes offer greener alternatives to chemical synthesis, emphasizing the shift towards sustainable production methods (Gao, Ma, & Xu, 2011).
Environmental Degradation of Chemicals
Studies on microbial degradation of polyfluoroalkyl chemicals, which can degrade to persistent perfluoroalkyl acids, shed light on the environmental fate and potential impacts of these substances. Understanding the microbial pathways and degradation products is essential for assessing the risks associated with these chemicals and their precursors in the environment (Liu & Mejia Avendaño, 2013).
Safety and Hazards
The safety information for “2-Bromo-2,2-difluoroacetic acid tert-butyl ester” includes several hazard statements such as H226, H315, H319, H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Zukünftige Richtungen
“2-Bromo-2,2-difluoroacetic acid tert-butyl ester” is an important intermediate in the synthesis of drugs and high-energy materials . It can be used to synthesize fluorinated organic compounds such as fluoroketones and fluoroamides . The compound is also a key intermediate in the synthesis of the anti-cancer drug gemcitabine .
Eigenschaften
IUPAC Name |
tert-butyl 2-bromo-2,2-difluoroacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrF2O2/c1-5(2,3)11-4(10)6(7,8)9/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUMYBWTRZTNMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(F)(F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263723-24-6 |
Source


|
| Record name | tert-butyl 2-bromo-2,2-difluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Benzyl-1-[(3-chlorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2677080.png)
![Bis(4-(hexyloxy)phenyl) 2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonate](/img/structure/B2677081.png)
![2-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)acetohydrazide](/img/structure/B2677082.png)
![7-methyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2677084.png)


![N1-(3-ethoxypropyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2677089.png)

![Tert-butyl 2-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2677092.png)

![2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)-N-phenylacetamide](/img/structure/B2677095.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2677097.png)
![8-Methyl-2-[(3-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2677101.png)
